

JTT-553: A Comprehensive Technical Review of a Potent DGAT-1 Inhibitor

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Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504

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Abstract

JTT-553 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.^{[1][2]} Developed by Japan Tobacco, this small molecule has been investigated for its potential therapeutic effects in metabolic disorders, particularly obesity.^[1] This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **JTT-553**, including detailed experimental protocols and an illustrative representation of the relevant biological pathway.

Chemical Structure and Properties

JTT-553, with the systematic name (trans-5-(4-amino-7,7-dimethyl-2-trifluoromethyl-7H-pyrimido[4,5-b][3][4]oxazin-6-yl)-2,3-dihydrospiro[cyclohexane-1,1-inden]-4-yl)acetic acid, is a complex heterocyclic compound.^[5] Its structure is characterized by a pyrimido[4,5-b][3][4]oxazine core linked to a spiro[cyclohexane-1,1-indene] moiety.

Physicochemical Properties

A summary of the known physicochemical properties of **JTT-553** is presented in Table 1. The data for the benzosulfonate salt is also included where available.

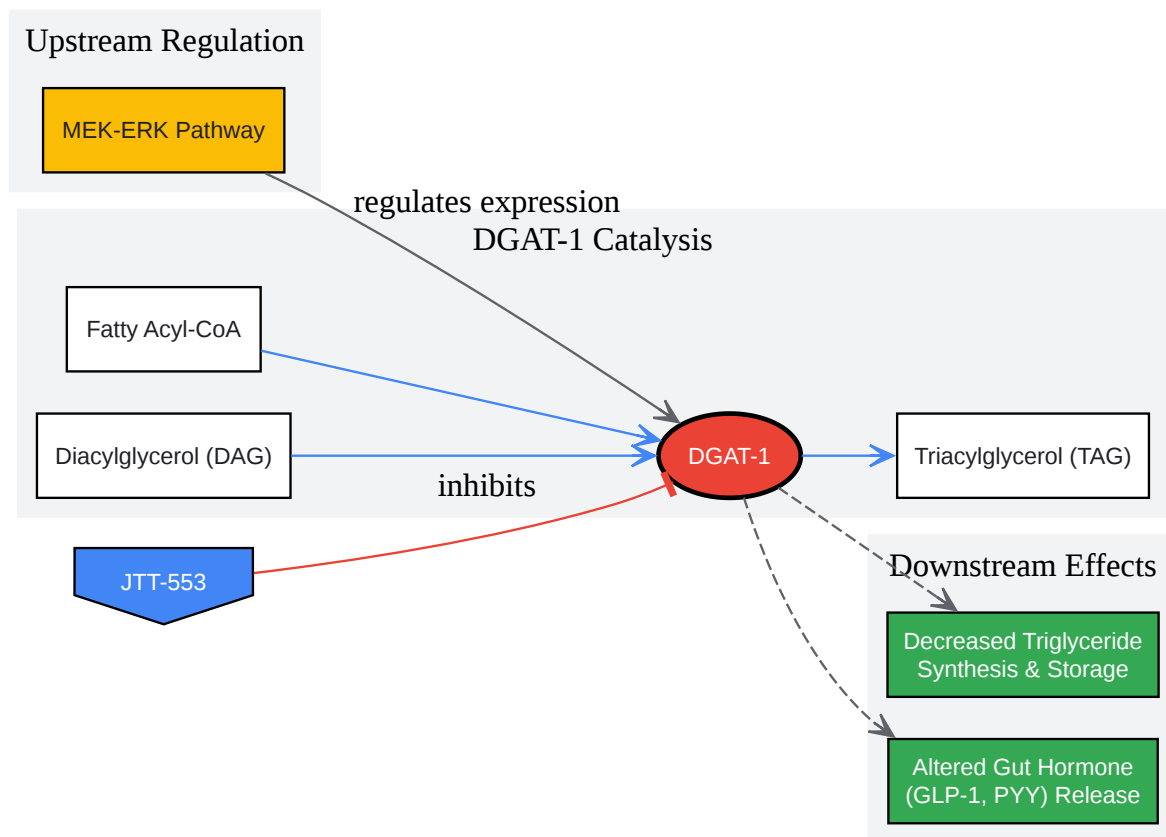
Property	Value	Reference
Chemical Formula	C ₂₅ H ₂₇ F ₃ N ₄ O ₃	[5]
Molecular Weight	488.5 g/mol	[5]
Stereochemistry	Racemic	[5]
Defined Stereocenters	2	[5]
Optical Activity	(+/-)	[5]
Solubility	Soluble in DMSO	
Storage (Solid)	-20°C for up to 2 years	
Storage (in DMSO)	-80°C for up to 6 months	

Table 1: Physicochemical properties of **JTT-553**.

Mechanism of Action and Signaling Pathway

JTT-553 exerts its pharmacological effects through the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT-1). DGAT-1 is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final and committed step in the biosynthesis of triglycerides.[6][7] This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triacylglycerol (TAG).

The inhibition of DGAT-1 by **JTT-553** leads to a reduction in the synthesis and subsequent storage of triglycerides. This mechanism has been shown to impact lipid metabolism, leading to decreased body weight gain, reduced hyperlipidemia, and amelioration of hepatic steatosis in preclinical models. While DGAT-1 itself is a key enzyme in a metabolic pathway rather than a classical signaling molecule, its activity is influenced by upstream signaling cascades and its inhibition has downstream consequences on cellular signaling and hormonal regulation. For instance, the expression of DGAT1 mRNA can be regulated by the MEK-ERK signaling pathway.[4] Furthermore, inhibition of DGAT-1 has been shown to affect the postprandial release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[8]



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DGAT-1 signaling and inhibition by **JTT-553**.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vivo experiments designed to evaluate the efficacy of DGAT-1 inhibitors like **JTT-553**.

Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines the induction of obesity in mice through a high-fat diet and subsequent treatment with a DGAT-1 inhibitor.

Materials:

- Male C57BL/6J mice (6-8 weeks old)
- High-Fat Diet (HFD; e.g., 60% kcal from fat)
- Standard Chow Diet
- DGAT-1 inhibitor (e.g., **JTT-553**)
- Vehicle (e.g., 0.5% methylcellulose in water)
- Oral gavage needles
- Animal balance
- Metabolic cages (optional)

Procedure:

- Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
- Randomize mice into two groups: a control group receiving the standard chow diet and an experimental group receiving the HFD.
- Maintain mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.
- After the induction period, randomize the obese mice into treatment and vehicle control groups.
- Administer the DGAT-1 inhibitor or vehicle daily via oral gavage at a predetermined dose and volume.
- Monitor body weight and food intake daily or several times per week.
- At the end of the treatment period (e.g., 4-8 weeks), collect terminal blood samples for biochemical analysis and dissect tissues (e.g., liver, adipose tissue) for further analysis.

Workflow for Diet-Induced Obesity study.

Acute Lipid Challenge

This protocol is designed to assess the acute effect of a DGAT-1 inhibitor on postprandial lipemia.

Materials:

- Fasted mice (e.g., overnight fast)
- DGAT-1 inhibitor (e.g., **JTT-553**)
- Vehicle
- Corn oil
- Oral gavage needles
- Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

- Fast mice overnight (approximately 12-16 hours) with free access to water.
- Administer the DGAT-1 inhibitor or vehicle via oral gavage.
- After a specified pre-treatment time (e.g., 1 hour), administer an oral bolus of corn oil (e.g., 10 ml/kg).
- Collect blood samples at baseline (pre-oil gavage) and at various time points post-oil administration (e.g., 1, 2, 4, and 6 hours).
- Separate plasma by centrifugation.
- Measure plasma triglyceride concentrations using a commercial assay kit.

Conclusion

JTT-553 is a well-characterized, potent, and selective inhibitor of DGAT-1. Its ability to modulate lipid metabolism by directly inhibiting triglyceride synthesis has made it a valuable tool for investigating the role of DGAT-1 in metabolic diseases. The experimental protocols provided herein offer a framework for the preclinical evaluation of **JTT-553** and other DGAT-1 inhibitors. Further research into the broader signaling implications of DGAT-1 inhibition may unveil additional therapeutic opportunities.

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